molecular formula C21H45NO4 B12664211 2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol CAS No. 97259-63-7

2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol

Katalognummer: B12664211
CAS-Nummer: 97259-63-7
Molekulargewicht: 375.6 g/mol
InChI-Schlüssel: XITWNPISXBICLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol is a chemical compound with the molecular formula C21H45NO4 and a molecular weight of 375.5863. It is known for its unique structure, which includes a tertiary amine, two hydroxyl groups, two primary alcohols, and two aliphatic ethers . This compound is often used in various industrial and research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol typically involves the reaction of dodecyloxyethanol with a suitable amine and an alkylating agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.

    Catalyst: Acidic or basic catalysts may be employed to speed up the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Ensuring the purity of dodecyloxyethanol and other reactants.

    Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.

    Purification: Using techniques like distillation or crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Wissenschaftliche Forschungsanwendungen

2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell membrane interactions and permeability.

    Medicine: Potential use in drug delivery systems due to its amphiphilic nature.

    Industry: As a surfactant in detergents and emulsifiers.

Wirkmechanismus

The mechanism of action of 2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2,2’-[2-(Dodecyloxy)ethyl]imino]bisethanol
  • Triethanolamine

Uniqueness

Compared to similar compounds, 2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol has a unique combination of functional groups that provide it with distinct chemical properties. Its tertiary amine and multiple hydroxyl groups make it particularly versatile in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

97259-63-7

Molekularformel

C21H45NO4

Molekulargewicht

375.6 g/mol

IUPAC-Name

2-[3-(2-dodecoxyethoxy)propyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C21H45NO4/c1-2-3-4-5-6-7-8-9-10-11-18-25-20-21-26-19-12-13-22(14-16-23)15-17-24/h23-24H,2-21H2,1H3

InChI-Schlüssel

XITWNPISXBICLI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOCCOCCCN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.